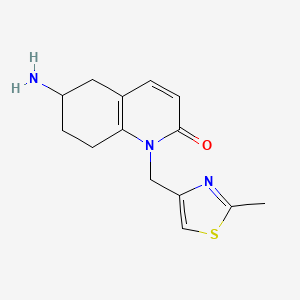![molecular formula C14H18N2O2 B8108065 5-Amino-1-ethyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8108065.png)
5-Amino-1-ethyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound belonging to the spiropyran family Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light This particular compound is notable for its unique spirocyclic structure, which includes both indoline and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyran precursors under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the spirocyclic structure. Solvents like ethanol or methanol are commonly used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This technique allows for the precise control of reaction parameters and can be easily scaled up for large-scale production. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted spiropyrans, quinonoid derivatives, and reduced spirocyclic compounds.
Scientific Research Applications
5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic switch in molecular electronics and smart materials.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to change properties under different conditions.
Industry: Utilized in the development of sensors and environmental monitoring devices.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one primarily involves its photochromic properties. Upon exposure to UV or visible light, the compound undergoes a reversible isomerization from a closed spirocyclic form to an open merocyanine form. This change in structure alters its electronic properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in the electronic distribution within the molecule.
Comparison with Similar Compounds
Similar Compounds
Spirooxazines: Similar photochromic properties but different structural features.
Indolinooxazolidines: Share the indoline moiety but have different reactivity and applications.
Spirobenzopyrans: Another class of photochromic compounds with distinct structural differences.
Uniqueness
5-Amino-1-ethyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its specific combination of indoline and pyran rings, along with the presence of an amino group and an ethyl substituent. These features confer unique reactivity and potential for diverse applications, distinguishing it from other spiropyran derivatives.
Properties
IUPAC Name |
5-amino-1-ethylspiro[indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-16-12-4-3-10(15)9-11(12)14(13(16)17)5-7-18-8-6-14/h3-4,9H,2,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBPQYRZPPNEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3(C1=O)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole](/img/structure/B8107983.png)
![3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane](/img/structure/B8107998.png)
![2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One](/img/structure/B8108005.png)
![rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8108019.png)
![(2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine](/img/structure/B8108026.png)
![rel-((2R,3aS,7aS)-6-((5-methylisoxazol-3-yl)methyl)octahydrofuro[2,3-c]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B8108045.png)
![11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8108060.png)
![N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8108072.png)
![6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine](/img/structure/B8108083.png)

![N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B8108099.png)
![10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B8108109.png)
![3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B8108110.png)
![Cyclopropyl(1'-(cyclopropylmethyl)-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)methanone](/img/structure/B8108111.png)
